molecular formula C8H6O3 B110229 3-Formylbenzoic acid CAS No. 619-21-6

3-Formylbenzoic acid

Cat. No. B110229
CAS RN: 619-21-6
M. Wt: 150.13 g/mol
InChI Key: UHDNUPHSDMOGCR-UHFFFAOYSA-N
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Patent
US08344137B2

Procedure details

A mixture of methyl 3-formylbenzoate (6.15 g, 37.46 mmol) in methanol (61.5 mL) and 2 M sodium hydroxide aqueous solution (37.5 mL, 75 mmol) was stirred at r.t. for 1 h, Thin layer chromatography (Petroleum ether:ethyl acetate=1:1) showed the reaction was complete. The reaction mixture was acidified with 80 mL of 1 M hydrochloric acid aqueous solution to pH=2 and the resulting mixture was concentrated in vacuo. The residue was extracted with ethyl acetate for 3 times and the combined organic layers were washed with brine, dried over anhydrous sodium sulfate. Removal of the solvent in vacuo gave 5.59 g of 3-formylbenzoic acid as a white solid. Yield: 99.5%.
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
37.5 mL
Type
reactant
Reaction Step One
Quantity
61.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
99.5%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([O:8]C)=[O:7])=[O:2].[OH-].[Na+].C(OCC)(=O)C.Cl>CO>[CH:1]([C:3]1[CH:4]=[C:5]([CH:10]=[CH:11][CH:12]=1)[C:6]([OH:8])=[O:7])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
6.15 g
Type
reactant
Smiles
C(=O)C=1C=C(C(=O)OC)C=CC1
Name
Quantity
37.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
61.5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
Cl
Step Four
Name
Petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at r.t. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the resulting mixture was concentrated in vacuo
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with ethyl acetate for 3 times
WASH
Type
WASH
Details
the combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(=O)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.59 g
YIELD: PERCENTYIELD 99.5%
YIELD: CALCULATEDPERCENTYIELD 99.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.